REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[CH3:10]C1C=CC(S(O)(=O)=O)=CC=1.CC(OO)=O>C1COCC1>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][CH:10]=[N:1][C:2]=2[CH:7]=1
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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NC1=C(C=CC(=C1)Cl)O
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Name
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|
Quantity
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0.265 g
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Type
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reactant
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Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
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Name
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LCAP
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC(=O)OO
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Name
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|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 250 mL 3-neck round bottom flask equipped with a distillation head, glass stopper, septum, thermocouple and magnetic stir bar
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Type
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TEMPERATURE
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Details
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The temperature was increased from 60° C. to 74° C.
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Type
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DISTILLATION
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Details
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at 63° C. solvent distillation
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Type
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DISTILLATION
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Details
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A total of 58 mL was collected during the first distillation
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Type
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ADDITION
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Details
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The mixture was diluted with THF (60 mL)
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Type
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CUSTOM
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Details
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a total of 67 mL of solvent was removed between 71 and 84° C
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Type
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ADDITION
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Details
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The mixture was again diluted with THF (60 mL) and 61 mL of solvent
|
Type
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CUSTOM
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Details
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was removed between 74 and 114° C
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Type
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TEMPERATURE
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Details
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The dark brown solution was cooled to room temperature
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Name
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|
Type
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|
Smiles
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ClC=1C=CC2=C(N=CO2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |